![molecular formula C16H12BrF3O B1522450 3-(3-Bromophenyl)-4'-trifluoromethylpropiophenone CAS No. 898760-57-1](/img/structure/B1522450.png)
3-(3-Bromophenyl)-4'-trifluoromethylpropiophenone
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule and their positions .
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, reaction conditions (such as temperature and pressure), and the sequence of reactions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with different reagents, under different conditions. The products of these reactions can also be analyzed .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in different solvents, and reactivity with common reagents .Scientific Research Applications
Environmental Impact and Toxicology of Brominated Compounds
Research into brominated compounds, such as 2,4,6-Tribromophenol, highlights their environmental presence and potential toxicological impacts. These studies are crucial for understanding the fate and behavior of brominated flame retardants and their degradation products in the environment, including their toxicity and bioaccumulation potential (Koch & Sures, 2018).
Photophysical Properties and Sensor Applications
Fluorescent chemosensors based on specific phenolic structures, like 4-methyl-2,6-diformylphenol, demonstrate the versatility of phenolic derivatives in detecting various analytes. These chemosensors can detect metal ions, anions, and neutral molecules, showcasing the potential application of structurally related compounds in environmental monitoring and biochemical assays (Roy, 2021).
Antioxidant and Pharmacological Activities
Polyphenolic compounds, including those related to the structural motifs found in the target compound, have been extensively studied for their antioxidant, anti-inflammatory, and neuroprotective properties. These activities are of interest in the development of therapeutic agents for a range of diseases, including neurodegenerative disorders and cardiovascular diseases. The mechanisms of action often involve modulation of signaling pathways and gene expression related to oxidative stress and inflammation (Moosavi et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-bromophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3O/c17-14-3-1-2-11(10-14)4-9-15(21)12-5-7-13(8-6-12)16(18,19)20/h1-3,5-8,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRCCXRTFVWQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701182951 | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-[4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701182951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898760-57-1 | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-[4-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-[4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701182951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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